(1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone
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Overview
Description
(1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indazole ring fused with a pyrazole ring, connected through a methanone bridge to an aminophenyl group. The intricate arrangement of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the indazole and pyrazole intermediates. These intermediates are then coupled using a methanone bridge under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic chemistry, (1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in investigating cellular processes and pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers are investigating its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent, among other potential medical applications.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of (1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
(1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone: shares similarities with other indazole and pyrazole derivatives, such as:
Uniqueness: What sets this compound apart is its specific combination of functional groups and the resulting chemical properties
Properties
CAS No. |
821767-16-2 |
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Molecular Formula |
C18H15N5O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
1H-indazol-3-yl-[2-(1H-pyrazol-4-ylmethylamino)phenyl]methanone |
InChI |
InChI=1S/C18H15N5O/c24-18(17-13-5-1-4-8-16(13)22-23-17)14-6-2-3-7-15(14)19-9-12-10-20-21-11-12/h1-8,10-11,19H,9H2,(H,20,21)(H,22,23) |
InChI Key |
QAXJYGDTHTZIQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)C3=CC=CC=C3NCC4=CNN=C4 |
Origin of Product |
United States |
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